Cas no 870821-59-3 (4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one)

4-(E)-{4-(Dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a structurally complex organic compound featuring a pyrazolone core substituted with a dimethylaminophenylmethylideneamino group. Its conjugated system and electron-rich dimethylamino moiety contribute to potential applications in photophysical studies, such as fluorescence or nonlinear optical materials. The compound’s rigid, planar structure may enhance stability and intermolecular interactions, making it suitable for research in molecular recognition or supramolecular chemistry. Additionally, the presence of multiple functional groups allows for further derivatization, offering versatility in synthetic chemistry. Its well-defined molecular architecture supports investigations into structure-property relationships for advanced material development.
4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one structure
870821-59-3 structure
Product name:4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
CAS No:870821-59-3
MF:C20H22N4O
MW:334.414884090424
CID:6223561
PubChem ID:545076

4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • 4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • F0378-0068
    • EU-0000873
    • Oprea1_187863
    • Oprea1_745739
    • 4-[[4-(dimethylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
    • CHEMBL2088270
    • ChemDiv1_019041
    • Z56764831
    • AKOS000524140
    • MIOPZSFSXPQPAW-KGENOOAVSA-N
    • AKOS034451475
    • 4-(((E)-[4-(Dimethylamino)phenyl]methylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one #
    • 4-{[1-(4-dimethylaminophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2- dihydropyrazol-3-one
    • HMS641B11
    • 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
    • Pyrazol-3(3H)-one, 1,2-dihydro-1,5-dimethyl-4-(4-dimethylaminobenzylidenamino)-2-phenyl-
    • 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl- 1H-pyrazol-3(2H)-one
    • 870821-59-3
    • (E)-4-((4-(dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
    • Inchi: 1S/C20H22N4O/c1-15-19(21-14-16-10-12-17(13-11-16)22(2)3)20(25)24(23(15)4)18-8-6-5-7-9-18/h5-14H,1-4H3/b21-14+
    • InChI Key: MIOPZSFSXPQPAW-KGENOOAVSA-N
    • SMILES: O=C1C(=C(C)N(C)N1C1C=CC=CC=1)/N=C/C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 334.17936134g/mol
  • Monoisotopic Mass: 334.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 39.2Ų

4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0378-0068-25mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0378-0068-30mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0378-0068-100mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0378-0068-10mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0378-0068-3mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0378-0068-2μmol
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0378-0068-1mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0378-0068-20mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0378-0068-75mg
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0378-0068-5μmol
4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
870821-59-3 90%+
5μl
$63.0 2023-05-17

Additional information on 4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-(E)-{4-(Dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: A Comprehensive Overview

The compound with CAS No 870821-59-3, known as 4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The long-tail keyword for this compound could be "pyrazolone derivative with dimethylamino substituent," highlighting its structural features and functional groups.

Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced spectroscopic techniques such as NMR and IR to confirm its molecular structure. Researchers have also explored its biological activity, particularly its potential as an anticancer agent. Preclinical trials have shown promising results, with the compound demonstrating selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells. This makes it a strong candidate for further development in oncology.

The dimethylamino group attached to the phenyl ring plays a crucial role in the compound's pharmacokinetic properties. This group enhances the molecule's solubility and bioavailability, making it more effective in vivo. Additionally, the E-configured imine bond in the molecule contributes to its stability and ability to interact with biological targets such as kinases and receptors.

From an environmental perspective, the synthesis of this compound has been optimized to minimize waste and reduce the use of hazardous reagents. Green chemistry principles have been incorporated into its production process, ensuring sustainability while maintaining high yields. This aligns with current trends in pharmaceutical manufacturing that prioritize eco-friendly practices.

In terms of therapeutic applications, this compound has shown potential in treating not only cancer but also inflammatory diseases. Its ability to modulate key signaling pathways involved in inflammation makes it a versatile candidate for drug development. Ongoing research is focused on identifying optimal dosing regimens and evaluating its safety profile in preclinical models.

The pyrazolone ring system is a hallmark of this compound's structure, providing a rigid framework that facilitates specific molecular interactions. This structural feature has been exploited in designing analogs with enhanced potency and selectivity. Computational modeling techniques have been employed to predict the binding affinities of these analogs to target proteins, accelerating the drug discovery process.

In conclusion, 4-(E)-{4-(dimethylamino)phenylmethylidene}amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising biological activity and eco-friendly synthesis methods, positions it as a leading candidate for future therapeutic interventions. Continued research will undoubtedly shed more light on its potential applications and pave the way for its translation into clinical use.

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